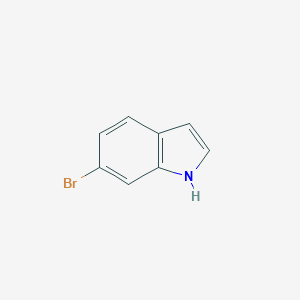

6-Bromoindole

Description

Properties

IUPAC Name |

6-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWGHOPSCKCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350299 | |

| Record name | 6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-29-9 | |

| Record name | 6-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52415-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-bromoindole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a bromine atom on the indole scaffold, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound. It also details experimental protocols for its synthesis and key reactions and explores its biological activities, including its anticancer, antibacterial, and antifungal properties, with a focus on the underlying signaling pathways.

Chemical Properties and Structure

This compound is a crystalline solid, typically appearing as an off-white to pale yellow powder.[1] It possesses a characteristic indole-like odor.[1] The presence of the bromine atom at the 6-position of the indole ring imparts specific chemical properties that are leveraged in various synthetic applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Melting Point | 92-96 °C | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.[1] | [1] |

| CAS Number | 52415-29-9 | [1] |

| IUPAC Name | 6-bromo-1H-indole | [1] |

| SMILES String | C1=CC(=CC2=C1C=CN2)Br | [1] |

Spectral Data

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 300 MHz) | The proton NMR spectrum is consistent with the structure of this compound.[1] |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Data available in spectral databases. |

| Mass Spectrometry (MS) | Data available in spectral databases. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the direct bromination of indole or multi-step syntheses from substituted benzene (B151609) derivatives.

Experimental Protocol: Electrophilic Bromination of Indole

This method involves the direct bromination of indole using a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent.

Materials:

-

Indole

-

N-bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve indole in an inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0-1.2 equivalents) to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[1]

Experimental Protocol: Synthesis from 4-Bromo-2-nitrotoluene (B1266186) (Batcho-Leimgruber Indole Synthesis)

This multi-step synthesis is a common industrial method for preparing this compound.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine

-

To a solution of 4-bromo-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine.

-

Heat the mixture at 110 °C for 90 minutes.

-

After cooling, dilute the reaction mixture with diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from Step 1 in aqueous acetic acid.

-

Heat the solution to 75 °C.

-

Add zinc powder in small portions over 2 hours.

-

Continue heating at 85 °C for an additional 3.5 hours.

-

Cool the reaction mixture to 0 °C and filter to remove the precipitate.

-

Dilute the filtrate with ethyl acetate and wash with water.

-

Dry the organic extract over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain this compound.[1]

Chemical Reactivity and Key Reactions

The bromine atom at the C-6 position of the indole ring makes this compound a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between this compound and an organoboron compound.

Experimental Protocol: General Procedure for Suzuki Coupling

-

In a reaction vessel, combine this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction facilitates the formation of a C-C bond between this compound and an organotin compound.

Experimental Protocol: General Procedure for Stille Coupling

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, toluene, or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 10-20 mol%) as a co-catalyst.

-

Add the organostannane reagent (1.1-1.5 equivalents).

-

Degas the mixture and heat under an inert atmosphere at 60-100 °C until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Heck Coupling

The Heck reaction enables the arylation or vinylation of alkenes using this compound.

Experimental Protocol: General Procedure for Heck Coupling

-

In a reaction vessel, combine this compound (1 equivalent), an alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equivalents).

-

Add a polar aprotic solvent such as DMF or NMP.

-

Degas the mixture and heat under an inert atmosphere at 80-140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer properties. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer.[2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and survival.

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells. Indole derivatives can suppress NF-κB activation, leading to the induction of apoptosis.[4][5][6][7][8][9]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. 6-Bromo-meisoindigo, a derivative of this compound, has been shown to inhibit the activation of STAT3.[10]

Anticancer signaling pathways modulated by this compound derivatives.

Antibacterial Activity

Derivatives of this compound have been identified as potent inhibitors of bacterial growth. A key mechanism of action is the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress.[11] By inhibiting CGL, these compounds render the bacteria more susceptible to oxidative damage.

Antibacterial mechanism of this compound derivatives via CGL inhibition.

Antifungal Activity

This compound and its acylated derivatives exhibit significant antifungal activity against various plant pathogenic fungi. Their mechanism of action is believed to involve the inhibition of key fungal enzymes.

Target Enzymes:

-

Succinate Dehydrogenase (SDH): This enzyme is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production.

-

Catalase: This enzyme protects the fungal cell from oxidative damage by catalyzing the decomposition of hydrogen peroxide. Its inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

Antifungal mechanism of this compound derivatives.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the reactivity of the bromine substituent make it an invaluable tool for medicinal chemists and drug development professionals. The diverse biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, highlight its potential as a scaffold for the development of novel therapeutics. Further research into the specific molecular targets and mechanisms of action of this compound derivatives will undoubtedly pave the way for the creation of more potent and selective drug candidates.

References

- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IL-6 Inhibition Reduces STAT3 Activation and Enhances the Antitumor Effect of Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 6-Bromoindole Derivatives in Marine Sponges: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Introduction

Marine sponges (Phylum Porifera) are sessile, filter-feeding organisms renowned for their chemical creativity. Lacking physical defenses, they have evolved to produce a vast arsenal (B13267) of structurally unique secondary metabolites to deter predators, compete for space, and combat pathogens. This chemical diversity has made them a focal point for marine natural product discovery, yielding numerous compounds with significant therapeutic potential. Among these, brominated indole (B1671886) alkaloids, particularly 6-bromoindole derivatives, represent a promising class of molecules with a range of biological activities. These compounds are characterized by an indole core substituted with a bromine atom at the C-6 position, a structural motif that contributes to their bioactivity. This technical guide provides an in-depth overview of the natural occurrence, isolation, and biological activities of this compound derivatives from marine sponges, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Occurrence and Diversity of this compound Derivatives

Several marine sponge species have been identified as prolific producers of this compound derivatives. The chemical structures vary from simple substituted tryptamines to complex cyclic peptides. The cold-water sponge Geodia barretti and the tropical sponge Narrabeena nigra are notable examples.

Key Sponge Sources and Isolated Compounds

The sub-Arctic sponge Geodia barretti has been extensively studied, leading to the isolation of several novel and known this compound alkaloids.[1][2][3] Similarly, investigations of sponges like Narrabeena nigra and Hyrtios sp. have expanded the known library of these marine natural products.[4][5][6]

Table 1: Selected this compound Derivatives Isolated from Marine Sponges

| Compound Name | Derivative Class | Marine Sponge Source | Reference(s) |

| Geobarrettin A, B, C | Diketopiperazine/Alkaloid | Geodia barretti | [1][7][8] |

| Barettin (B3061388) | Diketopiperazine | Geodia barretti | [1][7][8] |

| 8,9-dihydrobarettin | Diketopiperazine | Geodia barretti | [1][7][8] |

| 6-bromoconicamin | Alkaloid | Geodia barretti | [1][7][8] |

| L-6-bromohypaphorine | Tryptophan Derivative | Geodia barretti | [1][7][8] |

| 6-bromotryptamine | Tryptamine | Narrabeena nigra | [4][9][10] |

| 5,6-dibromotryptamine | Tryptamine | Narrabeena nigra | [9] |

| 5,6-dibromo-L-hypaphorine | Tryptophan Derivative | Hyrtios sp. | [5][6] |

Experimental Protocols: From Sponge to Pure Compound

The isolation and characterization of this compound derivatives is a multi-step process that requires careful planning and execution. Modern techniques often employ a metabolomics-guided approach, such as UPLC-qTOF-MS-based dereplication, to rapidly identify known compounds and target novel structures for isolation.[1][2][3]

General Methodology for Extraction and Isolation

The extraction of bioactive metabolites from marine sponges is critically dependent on factors like solvent polarity, temperature, and pressure.[11][12] A common approach begins with extraction using semi-polar solvents like methanol (B129727) or ethanol, which are effective for a broad range of compounds.[11][13] The resulting crude extract is then subjected to a series of chromatographic separations to yield pure compounds.

Protocol Details: Isolation from Geodia barretti [1][14]

-

Sponge Collection and Preparation : Samples of Geodia barretti are collected and freeze-dried. The dried material is then ground to a fine powder to increase the surface area for extraction.

-

Extraction : The powdered sponge material is exhaustively extracted with a suitable solvent system (e.g., a mixture of methanol and dichloromethane).

-

Solvent Partitioning : The resulting crude extract is partitioned between different immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity.

-

Dereplication : Each fraction is analyzed by Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-qTOF-MS). This allows for rapid identification of known this compound alkaloids and highlights potentially new derivatives based on their mass and UV spectra.

-

Targeted Isolation : Guided by the dereplication results, fractions containing compounds of interest are subjected to repeated rounds of preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) until pure compounds are obtained.

-

Structure Elucidation : The chemical structure of each isolated compound is determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine the connectivity and stereochemistry. Methods like the Marfey's method may be used to assign the absolute stereochemistry of chiral centers.[1][7][8]

Biological Activity and Therapeutic Potential

This compound derivatives from marine sponges have demonstrated a range of interesting biological activities, with anti-inflammatory effects being particularly prominent.[1][2][3]

Anti-inflammatory Activity

Several alkaloids isolated from Geodia barretti were screened for anti-inflammatory activity using human monocyte-derived dendritic cells (DCs).[1][14] DCs are key regulators of the adaptive immune response, and their cytokine secretion profile dictates the nature of the subsequent T-cell response.[14]

Table 2: Anti-inflammatory Activity of this compound Derivatives from Geodia barretti

| Compound | Assay System | Cytokine Target | Result | IC₅₀ Value | Reference(s) |

| Barettin (4) | LPS-activated human DCs | IL-12p40 | Inhibition | 21.0 µM | [2][3][8][14] |

| IL-10 | Inhibition | 11.8 µM | [2][3][8][14] | ||

| Geobarrettin B (2) | LPS-activated human DCs | IL-12p40 | Inhibition | Not determined | [1][14] |

| Geobarrettin C (3) | LPS-activated human DCs | IL-12p40 | Inhibition | Not determined | [1][14] |

| IL-10 | Upregulation | Not determined | [1][14] |

LPS: Lipopolysaccharide; DCs: Dendritic Cells

The results indicate that these compounds can modulate the immune response. Barettin (4) inhibits the production of both the pro-inflammatory cytokine IL-12p40 and the anti-inflammatory cytokine IL-10.[2][3][8][14] More nuanced effects were observed for geobarrettins B and C. Both compounds reduced the secretion of IL-12p40, but geobarrettin C also increased the production of IL-10.[1][14] This dual action of inhibiting a pro-inflammatory pathway while promoting an anti-inflammatory one makes geobarrettin C a particularly interesting candidate for further investigation.

Mechanism of Action: Modulation of T-Cell Differentiation

The reduction in IL-12p40 secretion by dendritic cells is significant because this cytokine is crucial for driving the differentiation of naive T-cells into T-helper 1 (Th1) cells. Th1 cells are associated with cellular immunity and are implicated in many chronic inflammatory and autoimmune diseases.[14]

Further experiments showed that when DCs were treated with geobarrettin B or C and then co-cultured with T-cells, the T-cells' ability to secrete IFN-γ (a hallmark cytokine of Th1 cells) was diminished.[1][14] This suggests that the compounds exert their anti-inflammatory effect by suppressing the Th1-type immune response.

Biological Assay Protocol: DC and T-Cell Co-culture

The following workflow outlines the key steps in assessing the immunomodulatory effects of the isolated compounds.

Conclusion and Future Directions

Marine sponges are a proven source of novel this compound derivatives with significant therapeutic potential, particularly as anti-inflammatory agents. Compounds like barettin and the geobarrettins from Geodia barretti demonstrate the ability to modulate critical immune signaling pathways by affecting cytokine production in dendritic cells, ultimately suppressing the pro-inflammatory Th1 response. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Future work should focus on the continued exploration of sponge biodiversity to identify new this compound structures, elucidation of their precise molecular targets and mechanisms of action, and structure-activity relationship (SAR) studies to optimize their potency and drug-like properties for potential clinical development.

References

- 1. This compound Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.hi.is [iris.hi.is]

- 3. This compound Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Derivatives from the Icelandic Marine Sponge <em>Geodia barretti</em>: Isolation and Anti-Inflammatory Activity [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. ijbbb.org [ijbbb.org]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Bromoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-bromoindole, a crucial heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing a quantitative snapshot of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.14 | br s | - | N-H |

| 7.53 | s | - | H-7 |

| 7.49 | d | 8.4 | H-4 |

| 7.21 | dd | 8.4, 1.7 | H-5 |

| 7.17-7.15 | m | - | H-2 |

| 6.53-6.51 | m | - | H-3 |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | C-7a |

| 125.1 | C-3a |

| 124.6 | C-2 |

| 122.9 | C-5 |

| 121.2 | C-4 |

| 115.3 | C-6 |

| 112.4 | C-7 |

| 102.5 | C-3 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1580 | C=C Stretch | Aromatic C=C |

| 1470-1440 | C=C Stretch | Aromatic C=C |

| 800-700 | C-H Bending | Aromatic C-H out-of-plane |

| 700-500 | C-Br Stretch | Aryl bromide |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 197 | High | [M+2]⁺ (due to ⁸¹Br isotope) |

| 195 | High | [M]⁺ (due to ⁷⁹Br isotope) |

| 116 | Moderate | [M-Br]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, adapted from standard practices for organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (signal averaging)

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Temperature: 298 K

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze peak multiplicities and coupling constants.

-

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Acquisition and Processing:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

-

Gas Chromatography (GC) Parameters:

-

GC System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for several minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotopic peak, which is characteristic of a bromine-containing compound.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis of 6-Bromoindole from o-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic route for the preparation of 6-bromoindole, a valuable building block in medicinal chemistry and drug development, starting from the readily available o-nitrotoluene. The core of this synthesis is the highly effective Leimgruber-Batcho indole (B1671886) synthesis, which offers a significant advantage over classical methods like the Fischer indole synthesis by avoiding harsh acidic conditions and offering high yields.

This guide provides a two-step pathway commencing with the selective bromination of o-nitrotoluene to furnish the key intermediate, 4-bromo-2-nitrotoluene (B1266186). This intermediate is then converted to this compound via the Leimgruber-Batcho reaction, involving an initial condensation to form an enamine followed by a reductive cyclization.

Overall Synthetic Workflow

The synthesis of this compound from o-nitrotoluene is accomplished in two primary stages:

-

Bromination of o-Nitrotoluene: Introduction of a bromine atom at the C4 position of o-nitrotoluene.

-

Leimgruber-Batcho Indole Synthesis: Conversion of the resulting 4-bromo-2-nitrotoluene into the final product, this compound.

An In-depth Technical Guide to the Safe Handling, Storage, and Safety Precautions for 6-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 6-bromoindole, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]

Some sources also indicate that related compounds, such as this compound-3-carboxaldehyde, are harmful if swallowed (Acute toxicity, oral - Category 4).[5][6]

Hazard Statements: H315, H319, H335[7]

Quantitative Safety Data

| Parameter | Value | Species/System | Reference |

| IC50 | 60 ± 60 μM | Paenibacillus larvae | [3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Appearance | White to yellow to orange powder or crystal | [2] |

| Molecular Formula | C₈H₆BrN | [8] |

| Molecular Weight | 196.04 g/mol | [8] |

| Melting Point | 92 - 96 °C | [1] |

| Boiling Point | 70 - 75 °C @ 0.01 mmHg | [1] |

| Flash Point | > 110 °C / > 230 °F | [1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide, ethanol, and acetone. | [9] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risks.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound.

| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations | Reference(s) |

| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles. A face shield may be necessary for splash protection. | [10] |

| Skin/Body | Chemical-resistant Lab Coat or Coveralls | Wear a lab coat at all times. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls. | [10] |

| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable option for general use. For prolonged contact, consider butyl rubber or neoprene gloves. Always inspect gloves for degradation before use. | [10] |

| Respiratory | Respirator | Use a respirator with a particulate filter (e.g., N95) when handling the solid compound, especially if dust can be generated. | [7][10] |

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling.[1][10]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of this compound.

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (4°C or <15°C). | [2][8][9] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [1][11] |

| Incompatible Materials | Strong oxidizing agents and reducing agents. | [1][6][9] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation. It is also noted to be light and air sensitive. | [1][2] |

| Stability | Stable under normal conditions. | [1] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | [1][5] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [1][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell. | [1][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (bromine).[1][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[1][11]

-

Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. Clean the spill area with a suitable solvent and decontaminate.[10][13]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[12][13]

Experimental Protocols

While specific, detailed experimental protocols for the safety and toxicity of this compound are not widely published, the following represents a generalized methodology for in vitro cytotoxicity testing of indole (B1671886) derivatives, such as the MTT assay.

In Vitro Cytotoxicity Testing (MTT Assay)

This protocol outlines the general steps to determine the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the viability of a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF7)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[5]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Compound Treatment: Add the various concentrations of the this compound solution to the wells containing the cells. Include control wells that receive only the vehicle (DMSO in culture medium).[5]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Visualizations

The following diagrams illustrate key workflows and potential biological interactions related to this compound.

Caption: A workflow for the safe handling of this compound.

Caption: A simplified workflow for the Paenibacillus larvae spore germination inhibition assay.

References

- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 52415-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. japsonline.com [japsonline.com]

- 8. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Requirements for In Vitro Germination of Paenibacillus larvae Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 52415-29-9 | FB07705 | Biosynth [biosynth.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-Bromoindole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-bromoindole, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic applications, including cross-coupling reactions like Suzuki, Stille, and Heck, which are instrumental in the development of novel therapeutics and other bioactive molecules.[1] This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and factors influencing solubility.

Physicochemical Properties of this compound

This compound is a halogenated derivative of indole (B1671886) that typically appears as a white to off-white or grey crystalline solid or powder at room temperature.[1][2] It is characterized by the following properties:

-

Appearance: Off-white to pale yellow needles or powder[1], or a blue-white powder.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a common organic solvent.

| Solvent | Concentration | Molarity (approx.) | Method | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 510.10 mM | Not Specified | Room Temperature | [5] |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[5]

Qualitative Solubility Data

Qualitative assessments from various sources indicate that this compound, a halogenated heteroaromatic compound, exhibits good solubility in polar organic solvents.[1] It has limited solubility in water.[1][2]

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Good solubility[1], Dissolves readily[2] |

| Ethanol | Good solubility[1], Dissolves readily[2] |

| Acetone | Good solubility[1] |

| Dichloromethane | Dissolves readily[2] |

| Water | Limited solubility[1], Sparingly soluble[1] |

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The rate of dissolution decreases as the solution approaches saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the processes and principles involved in solubility, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromoindole, a halogenated derivative of the indole (B1671886) heterocyclic system, has emerged as a pivotal structural motif in a multitude of biologically active compounds and a versatile building block in organic synthesis. Its discovery is rooted in early 20th-century explorations of indole chemistry, with systematic synthetic preparations gaining prominence in the 1950s. Initially identified in trace amounts in marine organisms as a precursor to the ancient dye Tyrian purple, the synthetic accessibility of this compound has been a key driver of its widespread use in medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical context of its discovery and a detailed examination of the core synthetic methodologies developed over the years, including classical named reactions and modern catalytic approaches. Experimental protocols for key syntheses are provided, along with quantitative data to facilitate comparison and application in a research and development setting.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented, though its origins trace back to the early 20th century during foundational studies on halogenated indole derivatives.[1] The systematic and regioselective synthesis of this compound became more established in the mid-20th century, driven by an increasing interest in substituted indoles for pharmaceutical and chemical applications.[1]

A significant aspect of its history is its connection to the natural world. Trace amounts of brominated indoles have been found in various marine organisms, such as sponges and ascidians, where they are believed to play a role in chemical defense mechanisms.[1] Historically, this compound is a known precursor to Tyrian purple (6,6′-dibromoindigo), a highly prized purple dye in antiquity extracted from sea snails. This natural connection has inspired synthetic efforts toward both this compound and Tyrian purple itself.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: direct bromination of a pre-formed indole ring and the construction of the indole nucleus from a brominated precursor.

Direct Bromination of Indole

The direct electrophilic bromination of indole is a straightforward approach, though controlling the regioselectivity can be challenging due to the high reactivity of the indole ring, particularly at the C3 position.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide (NBS)

This method focuses on the direct bromination of indole, where careful control of reaction conditions is necessary to favor the formation of the 6-bromo isomer.

-

Materials: Indole, N-Bromosuccinimide (NBS), Dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve indole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature, typically between -78°C and 0°C, using a dry ice/acetone or ice bath.

-

Slowly add a solution of N-bromosuccinimide (1 equivalent) in dichloromethane dropwise to the cooled indole solution over a period of 30-60 minutes.

-

Stir the reaction mixture at the low temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate this compound.

-

-

Quantitative Data: Yields for direct bromination can vary significantly depending on the reaction conditions, with the formation of other isomers being a common side reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. For the synthesis of this compound, 4-bromophenylhydrazine is the key starting material.

Experimental Protocol: Fischer Indole Synthesis of this compound-2-carboxylic acid

-

Materials: 4-Bromophenylhydrazine hydrochloride, Pyruvic acid, Ethanol, Sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.

-

Slowly add concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Reissert Indole Synthesis

The Reissert synthesis is a reliable method for preparing indoles from o-nitrotoluenes and diethyl oxalate (B1200264). For this compound, the synthesis commences with 4-bromo-2-nitrotoluene (B1266186).

Experimental Protocol: Reissert Synthesis of this compound

-

Step 1: Condensation of 4-Bromo-2-nitrotoluene with Diethyl Oxalate

-

Materials: 4-Bromo-2-nitrotoluene, Diethyl oxalate, Potassium ethoxide, Ethanol.

-

Procedure:

-

Prepare a solution of potassium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 4-bromo-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) at room temperature.

-

Stir the mixture for 12-24 hours.

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product, ethyl (4-bromo-2-nitrophenyl)pyruvate.

-

Filter the solid, wash with water, and dry.

-

-

-

Step 2: Reductive Cyclization

-

Materials: Ethyl (4-bromo-2-nitrophenyl)pyruvate, Zinc dust, Acetic acid.

-

Procedure:

-

Suspend ethyl (4-bromo-2-nitrophenyl)pyruvate in acetic acid.

-

Heat the suspension and add zinc dust portion-wise, maintaining a gentle reflux.

-

After the addition is complete, continue to heat for another 1-2 hours.

-

Filter the hot solution to remove excess zinc and inorganic salts.

-

Cool the filtrate to crystallize this compound-2-carboxylic acid. Filter and dry the product.

-

-

-

Step 3: Decarboxylation

-

Materials: this compound-2-carboxylic acid, Quinoline, Copper powder.

-

Procedure:

-

Heat a mixture of this compound-2-carboxylic acid and a catalytic amount of copper powder in quinoline.

-

Maintain the temperature at 200-230°C until the evolution of carbon dioxide ceases.

-

Cool the mixture, dilute with a suitable solvent like ether, and wash with dilute acid to remove quinoline.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the residue by chromatography or recrystallization to obtain this compound.

-

-

Batcho-Leimgruber Indole Synthesis

This method also starts with 4-bromo-2-nitrotoluene and is particularly useful for preparing indoles unsubstituted at the 2 and 3 positions. It involves the formation of an enamine intermediate followed by reductive cyclization.

Experimental Protocol: Batcho-Leimgruber Synthesis of this compound

-

Step 1: Enamine Formation

-

Materials: 4-Bromo-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA), Pyrrolidine, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-bromo-2-nitrotoluene (1 equivalent) in DMF.

-

Add pyrrolidine (0.5 equivalents) and DMFDMA (1.5 equivalents).

-

Heat the mixture at 110-120°C for 2-4 hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate the enamine product, β-(dimethylamino)-4-bromo-2-nitrostyrene.

-

Filter the solid, wash with water, and dry.

-

-

-

Step 2: Reductive Cyclization

-

Materials: β-(Dimethylamino)-4-bromo-2-nitrostyrene, Raney Nickel, Hydrazine (B178648) hydrate (B1144303), Ethanol.

-

Procedure:

-

Suspend the enamine in ethanol.

-

Add a catalytic amount of Raney Nickel.

-

Heat the suspension to reflux and add hydrazine hydrate dropwise.

-

After the addition, continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter through celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

-

-

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic transformations in the production of this compound. It is important to note that yields can vary based on the specific reaction conditions, scale, and purity of reagents.

| Synthetic Method | Starting Material | Product | Reagents | Typical Yield (%) |

| Reissert Synthesis | ||||

| Condensation | 4-Bromo-2-nitrotoluene | Ethyl (4-bromo-2-nitrophenyl)pyruvate | Diethyl oxalate, K-ethoxide | 60-70 |

| Reductive Cyclization | Ethyl (4-bromo-2-nitrophenyl)pyruvate | This compound-2-carboxylic acid | Zn, Acetic Acid | 40-50 |

| Decarboxylation | This compound-2-carboxylic acid | This compound | Quinoline, Cu powder | 50-60 |

| Batcho-Leimgruber Synthesis | ||||

| Enamine Formation | 4-Bromo-2-nitrotoluene | β-(Dimethylamino)-4-bromo-2-nitrostyrene | DMFDMA, Pyrrolidine | 85-95 |

| Reductive Cyclization | β-(Dimethylamino)-4-bromo-2-nitrostyrene | This compound | Raney Ni, Hydrazine | 50-60 |

| Fischer Indole Synthesis | 4-Bromophenylhydrazine | This compound-2-carboxylic acid | Pyruvic acid, H₂SO₄ | 60-70 |

| Direct Bromination | Indole | This compound | NBS, DCM | Variable |

Conclusion

The synthesis of this compound has evolved from early, non-selective bromination reactions to highly efficient and regioselective named reactions such as the Reissert and Batcho-Leimgruber syntheses. These methods, typically starting from readily available 4-bromo-2-nitrotoluene, provide reliable access to this important building block. The Fischer indole synthesis offers an alternative convergent approach. The choice of synthetic route often depends on the desired scale, available starting materials, and the need for specific substitution patterns. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this compound, facilitating its application in drug discovery and materials science.

References

The Therapeutic Promise of 6-Bromoindole Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the burgeoning therapeutic applications of 6-bromoindole derivatives, detailing their anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways associated with this versatile chemical scaffold.

The this compound core, a halogenated derivative of the ubiquitous indole (B1671886) molecule, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have paved the way for the development of a diverse array of bioactive compounds with significant therapeutic potential.[1][2] This technical guide synthesizes the current scientific literature on this compound derivatives, offering a detailed examination of their applications in oncology, immunology, infectious diseases, and neurology.

Anti-inflammatory Applications

This compound derivatives, particularly those isolated from marine sources, have demonstrated notable anti-inflammatory activities.[3] These compounds modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Citation |

| Barettin | IL-12p40 Secretion | Human Dendritic Cells | 21.0 µM | [4][5] |

| Barettin | IL-10 Secretion | Human Dendritic Cells | 11.8 µM | [4][5] |

| Geobarrettin B | IL-12p40 Secretion | Human Dendritic Cells | > 24 µM | [4] |

| Geobarrettin C | IL-12p40 Secretion | Human Dendritic Cells | > 34 µM | [4] |

| This compound | NF-κB Inhibition | RAW264.7 Macrophages | - | [6] |

| 6-Bromoisatin | NF-κB Inhibition | RAW264.7 Macrophages | - | [6] |

Experimental Protocol: Cytokine Secretion Assay in Human Dendritic Cells

This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound compounds by measuring their impact on cytokine secretion from human dendritic cells (DCs).

1. Dendritic Cell Generation:

-

Isolate monocytes from peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Differentiate monocytes into immature DCs by culturing for 5-6 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.

2. Compound Treatment and DC Maturation:

-

Seed immature DCs in 96-well plates.

-

Pre-incubate the cells with various concentrations of the this compound test compounds for 1 hour.

-

Induce DC maturation by adding a cocktail of lipopolysaccharide (LPS), TNF-α, and IL-1β.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

3. Cytokine Quantification:

-

Centrifuge the culture plates to pellet the cells.

-

Collect the supernatants and store them at -80°C until analysis.

-

Measure the concentrations of IL-12p40 and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

-

Determine the IC50 values using non-linear regression analysis.

Signaling Pathway: NF-κB Inhibition

Several this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[6] The diagram below illustrates the canonical NF-κB pathway and the potential point of intervention for these compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoindirubin-3′-Oxime Regulates Colony Formation, Apoptosis, and Odonto/Osteogenic Differentiation in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoindole: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

6-Bromoindole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis, and reactivity. It further details its extensive applications in drug development, with a focus on its role as a precursor to a diverse array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key data to facilitate further research and application.

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of a bromine atom at the 6-position of the indole ring significantly influences the molecule's physicochemical properties and biological activity, making this compound a versatile intermediate in organic synthesis and drug discovery.[1][2] Its unique electronic properties and the reactivity of the carbon-bromine bond allow for a wide range of chemical transformations, enabling the creation of complex molecular architectures with therapeutic potential.[2] This guide aims to provide a comprehensive resource on this compound, covering its fundamental characteristics and its application in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid at room temperature, typically appearing as an off-white to pale yellow powder.[3] It possesses a faint, indole-like odor.[3] While its solubility in water is limited, it is readily soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide.[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52415-29-9 | [4][5][6][7][8] |

| Molecular Formula | C₈H₆BrN | [4][5][6][7][8] |

| Molecular Weight | 196.04 g/mol | [4][7][9] |

| Melting Point | 92-96 °C | |

| Appearance | White to off-white powder | [5] |

| SMILES | Brc1ccc2cc[nH]c2c1 | |

| InChIKey | MAWGHOPSCKCTPA-UHFFFAOYSA-N | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available for derivatives such as this compound-3-carboxaldehyde.[10] |

| ¹³C NMR | Spectrum available.[11] |

| Mass Spectrometry (MS) | Molecular ion peaks (M+) are observed at m/z 195 and 197, characteristic of a bromine-containing compound due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9][12] |

| Infrared (IR) Spectroscopy | Expected to show characteristic N-H stretching vibrations.[13] |

Synthesis and Reactivity

Synthesis of this compound

The industrial preparation of this compound typically involves the electrophilic bromination of indole.[3] Common brominating agents include N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[3] The reaction conditions are controlled to favor monobromination at the 6-position.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]

- 6. This compound Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]

- 11. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]

- 12. lehigh.edu [lehigh.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Theoretical Calculation of 6-Bromoindole's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic properties of 6-bromoindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational techniques, primarily Density Functional Theory (DFT), we can gain deep insights into the molecule's electronic structure, reactivity, and potential for intermolecular interactions, thereby guiding rational drug design and the development of novel functional materials.

Introduction to this compound

This compound is a substituted indole (B1671886) derivative characterized by a bromine atom at the 6-position of the indole ring.[1] This substitution significantly influences the molecule's electronic distribution, and consequently, its chemical reactivity and biological activity.[1][2] Understanding these electronic properties is crucial for predicting its behavior in physiological environments and for synthesizing derivatives with enhanced therapeutic or material properties.[1][2] Theoretical calculations provide a powerful, non-experimental framework for investigating these properties at the molecular level, offering a balance between computational cost and accuracy.[2]

Computational Methodology

The theoretical analysis of this compound is predominantly conducted using Density Functional Theory (DFT). This quantum mechanical modeling method is well-suited for calculating the electronic structure of medium-sized organic molecules.

Experimental Protocol: A Typical DFT Workflow

-

Structure Optimization:

-

An initial 3D structure of this compound is generated.

-

A geometry optimization is performed to find the molecule's most stable conformation (the global minimum on the potential energy surface).

-

A widely used and effective level of theory for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set.[3] This combination provides a robust description of both geometry and electronic properties.

-

Frequency calculations are typically run after optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.

-

From this calculation, key electronic properties are derived, including frontier molecular orbital energies, the molecular electrostatic potential, and global reactivity descriptors.

-

-

Software:

-

These calculations are commonly executed using software packages such as Gaussian, ORCA, or Spartan.[2]

-

Key Electronic Properties of this compound

The electronic properties of a molecule dictate its reactivity and interaction with other molecules. For this compound, the most pertinent properties derived from DFT calculations are detailed below.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distribution are fundamental indicators of chemical reactivity.

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a stronger electron-donating capability.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to accept electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap implies higher reactivity and lower kinetic stability.[2]

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative values calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.10 |

Global Reactivity Descriptors

Derived from HOMO and LUMO energies, these descriptors provide quantitative measures of a molecule's overall reactivity.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.75 | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -3.30 | Escaping tendency of electrons; higher values indicate higher reactivity.[4] |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.55 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.13 | A measure of the molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[2][5]

-

Negative Regions (Red/Yellow): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like Nitrogen). These are the most likely sites for electrophilic attack.[2]

-

Positive Regions (Blue): Indicate areas of electron deficiency, often found around hydrogen atoms bonded to electronegative atoms (like the N-H proton). These are sites for nucleophilic attack.[2]

-

σ-hole: A region of positive electrostatic potential can also be found on the extension of the C-Br bond. This "σ-hole" makes the bromine atom capable of forming attractive "halogen bonds" with nucleophiles.[6][7]

For this compound, the MEP map would show a negative potential around the nitrogen atom and the π-system of the pyrrole (B145914) ring, while positive potentials would be located around the N-H proton and, notably, on the outer surface of the bromine atom.

Visualization of Computational Workflow

The logical flow of a theoretical investigation into the electronic properties of this compound can be visualized as follows.

Caption: Workflow for the theoretical calculation of electronic properties.

Conclusion

Theoretical calculations, particularly using DFT, provide invaluable insights into the electronic structure and reactivity of this compound. The analysis of frontier molecular orbitals, global reactivity descriptors, and the molecular electrostatic potential allows for a detailed understanding of its chemical behavior. These computational predictions serve as a powerful guide for experimental studies, enabling the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

The Rising Star of Medicinal Chemistry: A Technical Guide to 6-Bromoindole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction